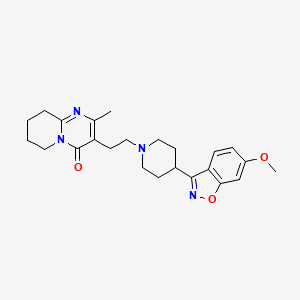

![molecular formula C7H6N4 B587363 Pyrido[2,3-b]pyrazin-3-amine CAS No. 155535-24-3](/img/structure/B587363.png)

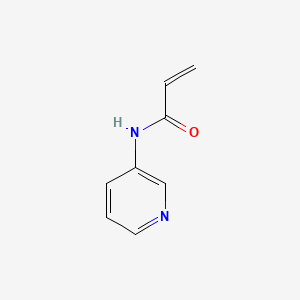

Pyrido[2,3-b]pyrazin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrido[2,3-b]pyrazin-3-amine is a heterocyclic compound . It has been synthesized and used in various studies, including those related to electrochemical DNA sensing, nonlinear optical properties, and biological activity .

Synthesis Analysis

The synthesis of Pyrido[2,3-b]pyrazin-3-amine involves the creation of novel pyrido[2,3-b]pyrazin based heterocyclic compounds . The chemical structures of these compounds were ascertained by spectral techniques such as NMR and FT-IR .Molecular Structure Analysis

The molecular structure of Pyrido[2,3-b]pyrazin-3-amine was determined using spectral techniques and density functional theory (DFT) computations . The DFT computations were executed with B3LYP/6-31G(d,p) level of theory to obtain spectroscopic and electronic properties .Chemical Reactions Analysis

The chemical reactions involving Pyrido[2,3-b]pyrazin-3-amine were analyzed using density functional theory (DFT) computations . Nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM), and density of states (DOS) analyses of molecules were accomplished at B3LYP/6-31G(d,p) level .Physical And Chemical Properties Analysis

The physical and chemical properties of Pyrido[2,3-b]pyrazin-3-amine were analyzed using density functional theory (DFT) computations . Global reactivity parameters (GRPs) were correlated with the band gap (Egap) values .Wissenschaftliche Forschungsanwendungen

Optoelectronic Applications

Pyrido[2,3-b]pyrazine-based molecules have been studied for their potential in optoelectronics. For instance, donor-acceptor-donor (D-A-D) molecules designed with pyrido[2,3-b]pyrazine show promise in organic electronics due to their aggregation-induced emission (AIE) features and formation of nanoparticles, as well as high thermal stability and a low band gap (Kapse et al., 2022). Another study highlights the synthesis of dipyrrolopyrazine derivatives via amination, with compounds showing potential for optoelectronic applications due to their optical and thermal properties (Meti et al., 2017).

Synthesis and Molecular Properties

Researchers have developed various synthetic methods for pyrido[2,3-b]pyrazine derivatives, exploring their opto-electrochemical properties. For example, novel donor-acceptor type 2,3-di(hetero-2-yl)pyrido[2,3-b]pyrazine amine derivatives have been synthesized, showcasing their potential as blue-orange fluorescent materials in organic electronics (Mahadik et al., 2021). Another study involving tandem iminium cyclization and Smiles rearrangement led to the creation of a novel pyrido[2,3-e]pyrrolo[1,2-a]pyrazine scaffold, showcasing the versatility of pyrido[2,3-b]pyrazine derivatives in synthetic chemistry (Xiang et al., 2008).

Antimicrobial and Antioxidant Activities

Pyrido[2,3-b]pyrazine derivatives have been investigated for their antimicrobial and antioxidant activities. New indole analogues containing pyrido[2,3-d]pyrimidin-4-amines showed notable antibacterial and antifungal activities, as well as radical scavenging and metal chelating activities (Saundane et al., 2013).

Eigenschaften

IUPAC Name |

pyrido[2,3-b]pyrazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c8-6-4-10-5-2-1-3-9-7(5)11-6/h1-4H,(H2,8,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIJFLKTAFJCLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2N=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663621 |

Source

|

| Record name | Pyrido[2,3-b]pyrazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrido[2,3-b]pyrazin-3-amine | |

CAS RN |

155535-24-3 |

Source

|

| Record name | Pyrido[2,3-b]pyrazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

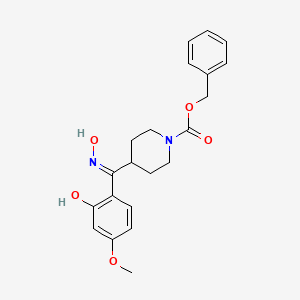

![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde](/img/structure/B587288.png)

![Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B587289.png)

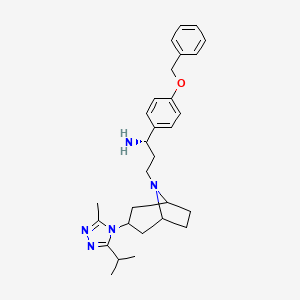

![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide](/img/structure/B587292.png)

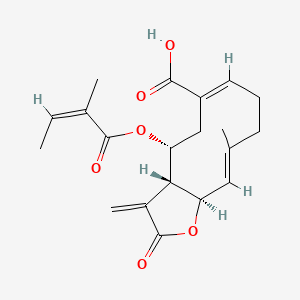

![2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole](/img/structure/B587297.png)